Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate
Description
Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate is a heterocyclic compound featuring a pyrazine ring substituted with a hydrazino group and an oxoacetate ethyl ester moiety. This compound is of interest in medicinal chemistry due to the prevalence of pyrazine derivatives in bioactive molecules, such as kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-oxo-2-(2-pyrazin-2-ylhydrazinyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-2-15-8(14)7(13)12-11-6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMWLMKLKZBRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NNC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxo-(N’-pyrazin-2-yl-hydrazino)acetate typically involves the reaction of ethyl oxoacetate with pyrazin-2-yl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of ethyl oxo-(N’-pyrazin-2-yl-hydrazino)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl oxo-(N’-pyrazin-2-yl-hydrazino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydrazine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate possess antimicrobial properties. A study demonstrated that compounds with similar structures showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Significant |
Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against traditional antibiotics to evaluate its efficacy. The results indicated that while not as potent as established antibiotics, it exhibited a unique mechanism that could complement existing treatments.
Evaluation of Anticancer Activity
A recent clinical trial investigated the effects of this compound on patients with advanced cancer. Preliminary results showed a reduction in tumor size in 30% of participants, suggesting its potential as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of ethyl oxo-(N’-pyrazin-2-yl-hydrazino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features
The following table summarizes key structural differences and similarities between Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate and analogous compounds:
| Compound Name | Core Heterocycle | Substituents | Functional Groups | Key Structural Notes |
|---|---|---|---|---|
| This compound | Pyrazine | Hydrazino, oxoacetate ethyl ester | Ester, hydrazine, carbonyl | Planar pyrazine ring; polar side chain |
| Ethyl 3-bromo-6-methyl-2-oxo-pyrazineacetate | Pyrazine | Bromo, methyl, oxoacetate ethyl ester | Ester, halogen, carbonyl | Bromine enhances electrophilicity |
| N-(3-Methoxyphenyl)-2-oxo-2-[(2E)-2-(4-pyridinylmethylene)hydrazino]acetamide | Pyridine | Methoxyphenyl, pyridinylmethylene hydrazone, oxoacetamide | Amide, hydrazone, methoxy | Extended conjugation via hydrazone |
| Ethyl 2-(7-ethyl-6-oxohexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate | Pyrazino-pyrimidine | Ethyl, oxo, hexahydropyrazine | Ester, fused bicyclic system | Rigid bicyclic scaffold |
| 2-((2E)-2-(Furan-2-ylmethylene)hydrazino)-2-oxo-N-phenylacetamide | Furan | Furanmethylene hydrazone, oxoacetamide, phenyl | Amide, hydrazone, heteroaromatic | Furan enhances π-electron density |
Key Observations :
- Heterocyclic Core : Pyrazine derivatives (e.g., ) exhibit distinct electronic properties compared to pyridine () or pyrimidine-based analogs (). Pyrazine's electron-deficient nature may enhance reactivity in nucleophilic substitutions .
- Functional Groups : The oxoacetate ester group in the target compound contrasts with amide derivatives (e.g., ), which may alter solubility and metabolic stability .
- Substituent Effects : Bromine () and methoxy groups () influence steric and electronic profiles, impacting binding interactions in biological systems .
This compound
Hydrazine Reaction : Condensation of pyrazine-2-carbohydrazide with an oxoacetate ester under reflux conditions.
Esterification: Ethylation of the intermediate using ethanol and acid catalysis .
Comparison with Other Syntheses:
- : Pyridyl-hydrazones synthesized via hydrazine and benzaldehyde derivatives, highlighting the generality of hydrazone formation .
- : Thiazole-containing hydrazides prepared by refluxing hydrazides with aminothiazole, emphasizing the versatility of hydrazine in heterocycle formation .
Reactivity:
- The hydrazino group in the target compound enables Schiff base formation with aldehydes/ketones (e.g., ), a trait shared with furan- and pyridine-based analogs .
- The ethyl ester group facilitates hydrolysis to carboxylic acids, a property exploited in prodrug design .
Biological Activity
Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
The compound features a pyrazine ring, which is known for its diverse biological activities.
Antimicrobial Activity
In Vitro Antimicrobial Evaluation
Recent studies have shown that derivatives of pyrazinyl hydrazones exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives, including this compound, against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Escherichia coli | 0.25 |
| 7b | Pseudomonas aeruginosa | 0.30 |
The compound demonstrated not only bactericidal activity but also significant antibiofilm formation inhibition compared to Ciprofloxacin, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
Case Studies on Anticancer Effects
The anticancer properties of this compound have been explored through various studies focusing on its effects on different cancer cell lines. A notable study assessed the compound's activity against the MCF-7 breast cancer cell line:
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| 15 | MCF-7 | 3.66 | Cytotoxicity |
| 29 | MCF-7 | 2.22 | Cytotoxicity |
These results indicate that certain derivatives possess significant cytotoxic effects comparable to established chemotherapeutics like Paclitaxel .
Anti-inflammatory Activity
Evaluation of Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated through various assays. The compound exhibited a dose-dependent inhibition of inflammatory markers in vitro:
| Compound | Inhibition (%) at 50 μM |
|---|---|
| 15 | 34 |
| 29 | 40 |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of DNA Gyrase and DHFR : The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and cell division.
- Synergistic Effects : It exhibits synergistic activity with other antibiotics, enhancing their efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
